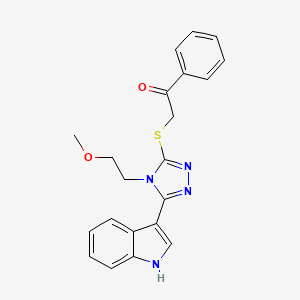
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is a complex organic molecule that integrates multiple bioactive moieties, particularly an indole and a triazole. This structure suggests significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N6O2S, with a molecular weight of 396.47 g/mol. The presence of the indole ring is notable for its interactions with serotonin receptors, while the triazole moiety is recognized for inhibiting various enzymes, particularly cytochrome P450, which plays a crucial role in drug metabolism.
Anticancer Activity
Research has indicated that similar compounds often exhibit significant anticancer properties . For instance, derivatives of 1,2,4-triazoles have shown promising results against various cancer cell lines. In studies involving hydrazone derivatives , compounds containing the triazole ring demonstrated selective cytotoxicity towards melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines .
| Compound | Cell Line | EC50 (µM) | Selectivity |
|---|---|---|---|
| Compound 1 | IGR39 | 9.7 | High |
| Compound 2 | MDA-MB-231 | 22.3 | Moderate |
| Compound 3 | Panc-1 | 26.2 | Moderate |
The compound's mechanism of action likely involves the modulation of enzyme activity and receptor interactions, leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer effects, compounds similar to This compound have been reported to possess antimicrobial properties . Studies have shown that certain triazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi . This broad-spectrum antimicrobial activity enhances their potential as therapeutic agents.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazole moiety is known to inhibit cytochrome P450 enzymes, affecting drug metabolism and enhancing the efficacy of co-administered drugs.
- Receptor Modulation : The indole component can interact with serotonin receptors, potentially influencing mood and behavior while also impacting cancer cell proliferation.
- Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant activity, which may contribute to their overall biological efficacy .
Case Studies
Several studies have explored the biological activities of related compounds:
- A study on hydrazone derivatives indicated that compounds with a triazole-thiol structure exhibited potent anticancer activity with low cytotoxicity towards normal cells .
- Another investigation highlighted the effectiveness of triazole derivatives in inhibiting cancer cell migration and proliferation across multiple cancer types, showcasing their potential as antimetastatic agents .
Propiedades
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-27-12-11-25-20(17-13-22-18-10-6-5-9-16(17)18)23-24-21(25)28-14-19(26)15-7-3-2-4-8-15/h2-10,13,22H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRRNKCCMOQJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














